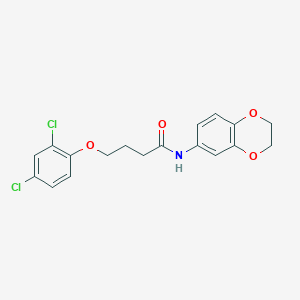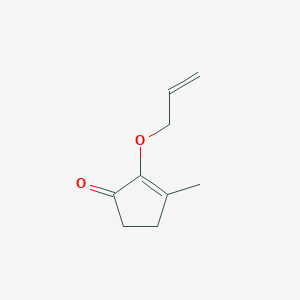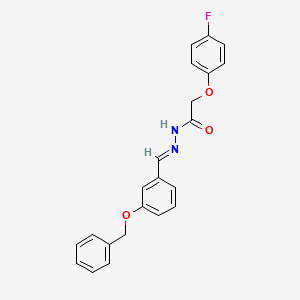![molecular formula C19H30N2O4 B12001076 N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)
N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-dimetoxi fenil)(pentanoilamino)metil]pentanamida es un compuesto orgánico con la fórmula molecular C18H28N2O3. Este compuesto se caracteriza por la presencia de un grupo 3,4-dimetoxi fenil, un grupo pentanoilamino y un grupo pentanamida. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(3,4-dimetoxi fenil)(pentanoilamino)metil]pentanamida normalmente implica la reacción de amidación entre 3,4-dimetoxi benzaldehído y cloruro de pentanilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de acilo. El intermedio resultante se hace reaccionar entonces con pentanamida para formar el producto final.
Métodos de producción industrial
La producción industrial de N-[(3,4-dimetoxi fenil)(pentanoilamino)metil]pentanamida sigue una ruta sintética similar pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados garantiza una producción constante y minimiza el riesgo de contaminación.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(3,4-dimetoxi fenil)(pentanoilamino)metil]pentanamida experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción puede lograrse utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos metoxi.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como el metóxido de sodio en metanol.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados fenil sustituidos.
Aplicaciones Científicas De Investigación
N-[(3,4-dimetoxi fenil)(pentanoilamino)metil]pentanamida se utiliza en diversas aplicaciones de investigación científica, entre ellas:
Química: Como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: En estudios de inhibición enzimática e interacciones proteína-ligando.
Medicina: Como potencial agente terapéutico debido a sus propiedades bioactivas.
Industria: En el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de N-[(3,4-dimetoxi fenil)(pentanoilamino)metil]pentanamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto se une a estas dianas, alterando su actividad y provocando diversos efectos biológicos. Las vías implicadas pueden incluir la inhibición de la actividad enzimática o la modulación de la señalización del receptor.
Comparación Con Compuestos Similares
Compuestos similares
- N-[(4-metoxi fenil)(pentanoilamino)metil]pentanamida
- N-[(4-(dimetilamino)fenil)(pentanoilamino)metil]pentanamida
- N-[(4-bromofenil)(pentanoilamino)metil]pentanamida
Singularidad
N-[(3,4-dimetoxi fenil)(pentanoilamino)metil]pentanamida es singular debido a la presencia de ambos grupos metoxi en el anillo fenil, lo que puede influir en su reactividad química y actividad biológica. Esta característica estructural la distingue de otros compuestos similares y contribuye a sus aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C19H30N2O4 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
N-[(3,4-dimethoxyphenyl)-(pentanoylamino)methyl]pentanamide |
InChI |
InChI=1S/C19H30N2O4/c1-5-7-9-17(22)20-19(21-18(23)10-8-6-2)14-11-12-15(24-3)16(13-14)25-4/h11-13,19H,5-10H2,1-4H3,(H,20,22)(H,21,23) |
Clave InChI |
XMDWGFYZYWEYTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NC(C1=CC(=C(C=C1)OC)OC)NC(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)





